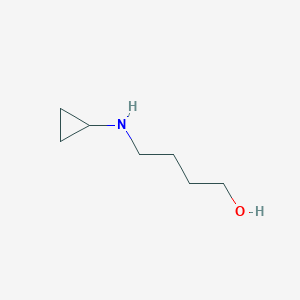
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride
Übersicht
Beschreibung
“2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride” is a chemical compound . It has been designed and synthesized as a selective discoidin domain receptor 1 (DDR1) inhibitor . The IUPAC name of this compound is "2-amino-2-indanecarboxamide hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 212.68 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Calcium Complexes in Polyamides
Carboxylate-containing polyamides, synthesized using compounds including 2,6-di(amino)benzoic acid, have shown promise in the study of calcium complexes. These polymers demonstrate the importance of carboxylate in binding calcium, which could have implications in understanding biomineralization of CaCO3 (Ueyama et al., 1998).
Optically Active Carboxamides
A series of optically active carboxamides were synthesized, demonstrating the potential for 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride in creating N-chelating ligands. These ligands could be used in chemical reactions like the Henry or Aldol reactions, offering new pathways in organic synthesis (Sívek et al., 2008).
Dendritic Polyamides
Research on dendritic polyamides, utilizing compounds like 5-[3-(4-Aminophenyl)propionylamino]isophthalic acid hydrochloride, explores the creation of polymers with a high degree of branching. These studies contribute to the development of materials with specific molecular architectures, potentially useful in various industrial applications (Yamakawa et al., 1999).
Discoidin Domain Receptor Inhibitors
2-Amino-2,3-dihydro-1H-indene-5-carboxamides have been designed as selective inhibitors of the discoidin domain receptor 1 (DDR1), a significant advancement in cancer research. This development could lead to new therapeutic strategies against cancers such as pancreatic cancer (Zhu et al., 2019).
Polyaminocarboxylated Modified Hydrochar
In environmental science, the synthesis of polyaminocarboxylated modified hydrochar shows promise in water treatment applications. These materials, equipped with multifunctional groups, are highly effective in capturing pollutants like methylene blue and Cu(II) from water, demonstrating the compound's potential in environmental remediation (Li et al., 2019).
Chemoenzymatic Route to Cyclic α-Quaternary α-Amino Acid Enantiomers
The use of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates opens up new avenues in the synthesis of amino acid enantiomers. This has significant implications in medicinal chemistry, particularly in the creation of chiral compounds (Li et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTMKBFTFSVYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)









![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)
![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)